tert-butyl 6-fluoro-3-methyl-1H-indazole-1-carboxylate
CAS No.: 174180-43-9
Cat. No.: VC0186697
Molecular Formula: C13H15FN2O2
Molecular Weight: 250.273
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 174180-43-9 |
|---|---|
| Molecular Formula | C13H15FN2O2 |
| Molecular Weight | 250.273 |
| IUPAC Name | tert-butyl 6-fluoro-3-methylindazole-1-carboxylate |
| Standard InChI | InChI=1S/C13H15FN2O2/c1-8-10-6-5-9(14)7-11(10)16(15-8)12(17)18-13(2,3)4/h5-7H,1-4H3 |
| Standard InChI Key | DUCCZQPTYHOBJG-UHFFFAOYSA-N |
| SMILES | CC1=NN(C2=C1C=CC(=C2)F)C(=O)OC(C)(C)C |
Introduction
Chemical Properties and Structure
Molecular Characteristics
tert-Butyl 6-fluoro-3-methyl-1H-indazole-1-carboxylate features a bicyclic indazole core with several key structural elements:
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A fluorine atom at the 6-position of the indazole ring
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A methyl group at the 3-position of the indazole ring
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A tert-butoxycarbonyl (Boc) protecting group at the N-1 position
The compound has a molecular formula of C₁₃H₁₅FN₂O₂, distinguishing it from the related compound tert-butyl 6-fluoro-1H-indazole-1-carboxylate (C₁₂H₁₃FN₂O₂) by the additional methyl group at the 3-position. This methyl group significantly influences the electronic distribution and potentially the biological activity of the molecule.
Physical and Chemical Properties
Based on structural analysis and comparison with similar indazole derivatives, the following properties can be attributed to tert-butyl 6-fluoro-3-methyl-1H-indazole-1-carboxylate:
| Property | Value | Notes |
|---|---|---|
| Molecular Weight | 250.27 g/mol | Calculated from molecular formula |
| Physical State | Crystalline solid | Typical for indazole derivatives |
| Solubility | Soluble in organic solvents (DCM, THF, DMSO) | Limited water solubility |
| Stability | Stable under standard conditions | Sensitive to strong acids (Boc group) |
| Melting Point | Estimated 115-145°C | Based on similar indazole derivatives |
The fluorine substituent enhances metabolic stability and influences electronic properties, while the 3-methyl group affects the reactivity and conformation of the indazole ring system. The Boc protecting group facilitates selective chemical transformations during multi-step syntheses.
Synthetic Methodologies
Reaction Optimization Parameters
Several factors influence the efficiency of the synthesis:
| Parameter | Optimal Conditions | Effect on Synthesis |
|---|---|---|
| Base | Triethylamine or DMAP | Facilitates N-protection |
| Solvent | Anhydrous THF or DCM | Prevents hydrolysis |
| Temperature | 0-25°C | Controls regioselectivity |
| Reaction Time | 4-8 hours | Ensures complete conversion |
| Purification | Column chromatography | Removes by-products |
The reaction is typically conducted under anhydrous conditions to prevent hydrolysis of the Boc-introducing reagent. Selective N-1 protection is crucial, as indazoles can potentially undergo protection at either the N-1 or N-2 position.
Biological Activities
| Biological Activity | Potential Mechanism | Significance |
|---|---|---|
| Anticancer | Kinase inhibition | Indazole derivatives have shown promise in inhibiting cancer cell proliferation |
| Antimicrobial | Cellular target disruption | Similar compounds demonstrate activity against various pathogens |
| Anti-inflammatory | Inflammatory mediator modulation | The ability to regulate inflammatory responses is a common feature of indazole compounds |
| Antioxidant | Free radical scavenging | Heterocyclic compounds often exhibit antioxidant properties |
The methyl group at the 3-position may enhance binding affinity to specific biological targets compared to unmethylated analogs, potentially altering pharmacological profiles.
Structure-Activity Relationships
The specific structural features of tert-butyl 6-fluoro-3-methyl-1H-indazole-1-carboxylate contribute to its biological potential:
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The fluorine atom at the 6-position enhances metabolic stability and membrane permeability
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The methyl group at the 3-position may provide additional hydrophobic interactions with target proteins
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The indazole core offers a rigid scaffold with hydrogen bond donor/acceptor capabilities
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The Boc protecting group serves as a prodrug-like moiety that can be cleaved in biological systems
These structure-activity relationships align with observations in similar indazole derivatives that have demonstrated promising biological activities.
Research Applications
Pharmaceutical Development
tert-Butyl 6-fluoro-3-methyl-1H-indazole-1-carboxylate serves as a valuable building block in pharmaceutical research:
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As an intermediate in the synthesis of kinase inhibitors for cancer treatment
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In the development of novel antimicrobial compounds
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For creating targeted anti-inflammatory agents
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As a precursor to more complex bioactive molecules
The compound's unique structural features make it particularly useful for developing drugs with improved pharmacokinetic properties and enhanced target specificity.
Chemical Transformations
As a versatile synthetic intermediate, this compound enables various chemical modifications:
| Reaction Type | Description | Application |
|---|---|---|
| N-Deprotection | Removal of Boc group | Enables further functionalization at N-1 |
| Cross-coupling | Metal-catalyzed reactions | Introduction of new substituents |
| C-H Activation | Direct functionalization | Regioselective modification |
| Nucleophilic substitution | Displacement of fluorine | Generation of diverse analogs |
These transformations allow for the creation of libraries of indazole derivatives with potentially enhanced biological profiles and pharmaceutical properties.
Analytical Characterization
Spectroscopic Identification
Several analytical techniques are essential for the characterization of tert-butyl 6-fluoro-3-methyl-1H-indazole-1-carboxylate:
| Analytical Method | Key Features | Significance |
|---|---|---|
| ¹H NMR | Methyl signal (δ ~2.5 ppm); tert-butyl signal (δ ~1.6 ppm) | Confirms presence of methyl and Boc groups |
| ¹³C NMR | Carbonyl carbon (δ ~150 ppm); methyl carbon (δ ~13-15 ppm) | Verifies carbon framework |
| ¹⁹F NMR | Fluorine signal (δ -110 to -120 ppm range) | Confirms fluorine substitution |
| Mass Spectrometry | Molecular ion peak at m/z 250; characteristic fragmentation | Confirms molecular weight |
| IR Spectroscopy | C=O stretching (~1730 cm⁻¹); C-F stretching (~1250 cm⁻¹) | Identifies functional groups |
These complementary techniques provide comprehensive structural confirmation and purity assessment.
Crystallographic Analysis
X-ray crystallography offers valuable insights into the three-dimensional structure of tert-butyl 6-fluoro-3-methyl-1H-indazole-1-carboxylate:
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Bond lengths and angles within the indazole ring system
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Spatial orientation of the fluorine, methyl, and Boc groups
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Intermolecular interactions in the crystal lattice
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Confirmation of regioselective N-1 protection
Such structural information is crucial for understanding structure-activity relationships and designing optimized derivatives.
Comparative Analysis
Comparison with Related Indazole Derivatives
tert-Butyl 6-fluoro-3-methyl-1H-indazole-1-carboxylate can be compared with structurally similar compounds:
| Compound | Structural Difference | Effect on Properties |
|---|---|---|
| tert-Butyl 6-fluoro-1H-indazole-1-carboxylate | Lacks 3-methyl group | Different electronic distribution; potentially altered biological activity |
| tert-Butyl 6-bromo-3-methyl-1H-indazole-1-carboxylate | Br instead of F at 6-position | Different electronic properties; larger halogen |
| 6-Fluoro-3-methyl-1H-indazole | Lacks Boc protection | Different reactivity at N-1; more nucleophilic |
| tert-Butyl 3-methyl-1H-indazole-1-carboxylate | Lacks 6-fluoro substituent | Different metabolic stability; altered electronic properties |
These comparisons highlight how subtle structural modifications influence the chemical and biological properties of indazole derivatives.
Structure-Property Relationships
The structure of tert-butyl 6-fluoro-3-methyl-1H-indazole-1-carboxylate directly influences its properties:
| Structural Feature | Property Influence | Significance |
|---|---|---|
| 3-Methyl group | Increases lipophilicity; introduces steric effects | May enhance binding to hydrophobic pockets in target proteins |
| 6-Fluoro substituent | Enhances metabolic stability; acts as hydrogen bond acceptor | Improves drug-like properties; influences binding affinity |
| Boc protecting group | Provides temporary N-protection; modifies solubility | Enables selective synthetic transformations |
| Indazole core | Provides rigid scaffold with H-bond capabilities | Facilitates specific target recognition |
Understanding these structure-property relationships is essential for the rational design of optimized indazole derivatives.
Research Applications in Medicinal Chemistry
Drug Discovery Applications
The utility of tert-butyl 6-fluoro-3-methyl-1H-indazole-1-carboxylate in medicinal chemistry encompasses:
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Serving as a key intermediate in developing kinase inhibitors
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Contributing to the creation of targeted cancer therapeutics
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Facilitating the synthesis of compounds with enhanced pharmacokinetic profiles
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Enabling structure-activity relationship studies
Research involving similar indazole derivatives has demonstrated their potential in anticancer, antimicrobial, and anti-inflammatory applications, suggesting promising directions for compounds derived from tert-butyl 6-fluoro-3-methyl-1H-indazole-1-carboxylate.
| Related Compound | Study Focus | Key Findings |
|---|---|---|
| Indazole-based kinase inhibitors | Cancer cell proliferation | Significant inhibition of MCF-7 breast cancer cells; induction of apoptosis |
| Fluorinated indazole derivatives | Antimicrobial activity | Potent activity against bacterial strains; promising results against resistant pathogens |
| N-protected indazoles | Anti-inflammatory effects | Modulation of inflammatory responses; potential therapeutic applications |
These studies highlight the broader potential of indazole derivatives, including tert-butyl 6-fluoro-3-methyl-1H-indazole-1-carboxylate, in various therapeutic areas.
Future Research Directions
Synthetic Methodology Development
Future research may focus on:
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Development of more efficient synthetic routes to tert-butyl 6-fluoro-3-methyl-1H-indazole-1-carboxylate
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Exploration of green chemistry approaches to improve sustainability
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Investigation of selective functionalization methods
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Optimization of large-scale production protocols
These advancements would facilitate broader utilization of this compound in pharmaceutical research.
Biological Evaluation
Comprehensive biological assessment of tert-butyl 6-fluoro-3-methyl-1H-indazole-1-carboxylate and its derivatives should include:
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Systematic screening against diverse biological targets
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Evaluation of anticancer activity in various cell lines
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Assessment of antimicrobial properties against clinically relevant pathogens
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Investigation of pharmacokinetic and pharmacodynamic properties
Such studies would provide valuable insights into the therapeutic potential of this compound and guide the development of optimized derivatives with enhanced efficacy and safety profiles.
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